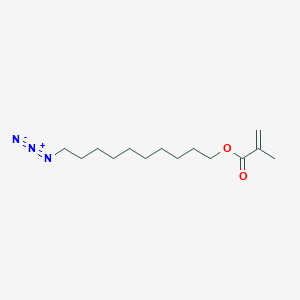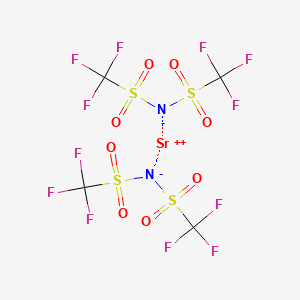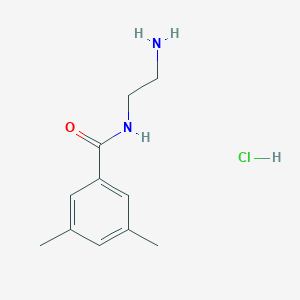
Galactinol hydrate; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactinol hydrate (also known as galactinol or galactinol-1-phosphate) is a naturally occurring sugar alcohol found in many plants, including soybeans, wheat, and corn. It is a polyol, meaning it has multiple hydroxyl groups attached to it, making it a highly hydrophilic molecule. Galactinol hydrate has a variety of potential applications in the pharmaceutical, food, and cosmetic industries due to its unique chemical structure and biochemical properties.
Wissenschaftliche Forschungsanwendungen
Galactinol hydrate has been studied extensively for its potential applications in the pharmaceutical, food, and cosmetic industries. It has been used as an antioxidant in food products to extend shelf life, as a sugar substitute in sugar-free products, and as a thickener in cosmetics. In addition, galactinol hydrate has been studied for its potential to reduce cholesterol levels and lower blood pressure.
Wirkmechanismus
Galactinol hydrate works by binding to receptors on cell membranes, which triggers a cascade of biochemical reactions that result in the release of hormones that regulate metabolism and other physiological processes. This mechanism of action has been studied extensively in animal studies, and has been shown to have potential therapeutic applications in humans.
Biochemical and Physiological Effects
Galactinol hydrate has been shown to have a number of beneficial biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels, lower blood pressure, and improve insulin sensitivity. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Galactinol hydrate has several advantages for use in lab experiments. It is a naturally occurring compound, so it is easy to obtain and is relatively inexpensive. It is also a highly soluble compound, which makes it easy to work with in a lab setting. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential applications of galactinol hydrate are far-reaching, and there is still much to be studied. Future research should focus on exploring the potential therapeutic applications of galactinol hydrate in humans, as well as its potential to be used as a food additive or cosmetic ingredient. In addition, further research should be conducted into the biochemical and physiological effects of galactinol hydrate, as well as its potential to be used as a biomarker for various diseases. Finally, more research should be done into the potential applications of galactinol hydrate in the agricultural industry, as it has the potential to be used as a fertilizer or pest control agent.
Synthesemethoden
Galactinol hydrate is synthesized from galactose, a simple sugar found in many plant sources. The synthesis method involves the conversion of galactose to galactinol through chemical oxidation. This is done by treating the galactose with an oxidizing agent such as sodium hypochlorite or potassium permanganate. The resulting product is a mixture of galactinol and other products, which can then be separated and purified.
Eigenschaften
IUPAC Name |
(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGVKNYCJHLIW-BQIVOFNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)



![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)

